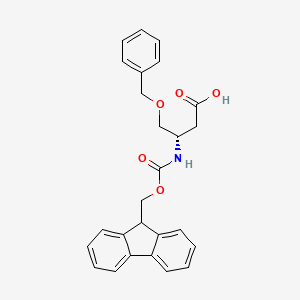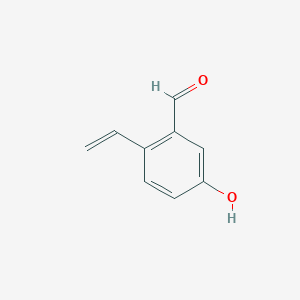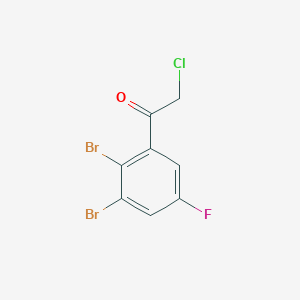![molecular formula C9H15NO B1450120 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine CAS No. 2074732-62-8](/img/structure/B1450120.png)
4-(Bicyclo[1.1.1]pentan-1-yl)morpholine
Übersicht
Beschreibung
“4-(Bicyclo[1.1.1]pentan-1-yl)morpholine” is a chemical compound that contains a bicyclo[1.1.1]pentane (BCP) unit . The BCP unit is a highly strained molecule consisting of three rings of four carbon atoms each . It has been demonstrated to be a bioisostere of the phenyl ring .
Synthesis Analysis
The synthesis of BCP derivatives has been a significant challenge from a synthetic point of view . A practical general reaction that gives BCP derivatives on mg- to kg-quantities using just light has been reported . This approach has been used to prepare over 300 functionalized BCPs on a (multi)gram scale .
Molecular Structure Analysis
The molecular structure of BCP consists of three rings of four carbon atoms each . It is a highly strained molecule . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .
Chemical Reactions Analysis
The chemical reactions involving BCP derivatives have been extensively investigated . Two most practical and scalable methods for the synthesis of the BCP framework have emerged: carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes .
Wissenschaftliche Forschungsanwendungen
Chemical and Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives, including 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine, have been extensively explored for their wide spectrum of pharmacological profiles. Morpholine and its analogues are integral in designing compounds with diverse pharmacological activities due to their unique structural features. Research emphasizes the development and exploration of morpholine and pyran analogues, revealing their potent pharmacophoric activities across various domains, including antidepressant, anti-inflammatory, and antitumor activities (Asif & Imran, 2019).
Therapeutic Potential in Liver Diseases
Bicyclol, a derivative with a morpholine structure, exemplifies the therapeutic potential of morpholine-based drugs in liver diseases. It has shown efficacy in conditions like acute liver injury, fulminant hepatitis, non-alcoholic fatty liver disease, fibrosis, and hepatocellular carcinoma. This underscores the significance of morpholine derivatives in developing medications with broad pharmacological properties, including anti-viral, anti-inflammatory, immuno-regulatory, and antitumor effects (Zhao et al., 2020).
Synthetic Applications in Drug Design
The synthetic versatility of morpholine derivatives allows for the creation of compounds with complex pharmacological profiles. For instance, the synthesis and application of 4-thiazolidinone-bearing hybrid molecules, incorporating morpholine units, have been explored for their anticancer potential. This review highlights the strategic use of molecular hybridization in designing small molecules as anticancer agents, showcasing the flexibility of morpholine scaffolds in medicinal chemistry (Roszczenko et al., 2022).
Zukünftige Richtungen
The future directions for “4-(Bicyclo[1.1.1]pentan-1-yl)morpholine” and other BCP derivatives include easing the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs . The difficulty in their large-scale preparation is still a problem that often outweighs the corresponding derivatives to becoming clinical candidates .
Eigenschaften
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-3-11-4-2-10(1)9-5-8(6-9)7-9/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZPGRNXUFOPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C23CC(C2)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bicyclo[1.1.1]pentan-1-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



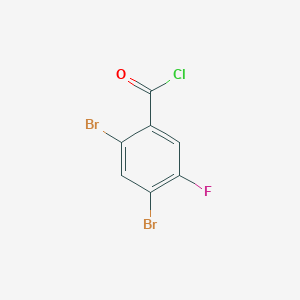
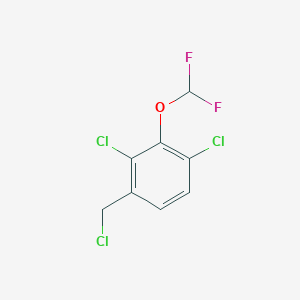
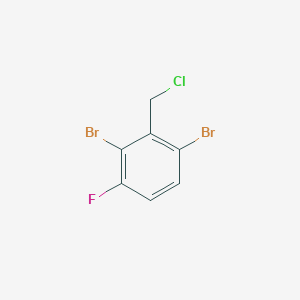
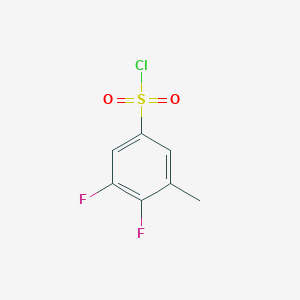
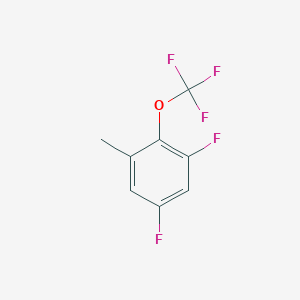
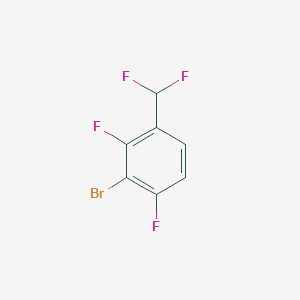
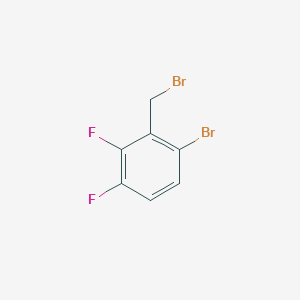
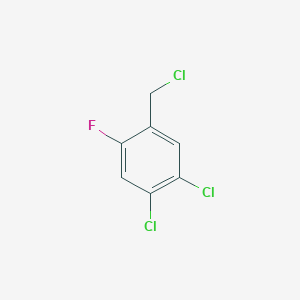
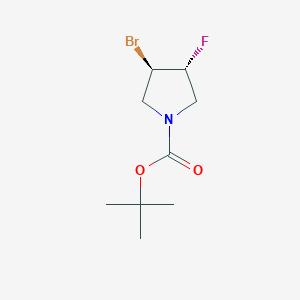
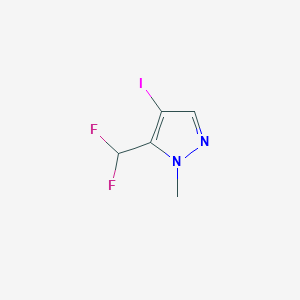
![N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride](/img/structure/B1450052.png)
